4-(4-Hydroxybutyl)-3-methoxyphenol
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Overview
Description
4-(4-Hydroxybutyl)-3-methoxyphenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxybutyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxybutyl)-3-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybutyl bromide with 3-methoxyphenol under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxybutyl)-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxybutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
4-(4-Hydroxybutyl)-3-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 4-(4-Hydroxybutyl)-3-methoxyphenol exerts its effects involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant. It may also interact with enzymes and receptors, modulating biological pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutyl acrylate: Similar in structure but used primarily in polymer production.
4-Hydroxybutanoic acid: Known for its role as a neurotransmitter and its use in medical treatments.
Uniqueness
4-(4-Hydroxybutyl)-3-methoxyphenol is unique due to its combined hydroxybutyl and methoxy groups, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
13335-59-6 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-(4-hydroxybutyl)-3-methoxyphenol |
InChI |
InChI=1S/C11H16O3/c1-14-11-8-10(13)6-5-9(11)4-2-3-7-12/h5-6,8,12-13H,2-4,7H2,1H3 |
InChI Key |
VBXMTRSRPZRSHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCCCO |
Origin of Product |
United States |
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